[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528207
InChI: InChI=1S/C10H18N2/c1-5-12-8(2)6-10(7-11-4)9(12)3/h6,11H,5,7H2,1-4H3
SMILES:
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine

CAS No.:

Cat. No.: VC16528207

Molecular Formula: C10H18N2

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine -

Specification

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
IUPAC Name 1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H18N2/c1-5-12-8(2)6-10(7-11-4)9(12)3/h6,11H,5,7H2,1-4H3
Standard InChI Key GBSKQRBFIUDLKB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=C1C)CNC)C

Introduction

[Introduction to (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine](pplx://action/followup)

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a nitrogen-containing organic compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds characterized by a nitrogen atom in the ring. This specific compound features an ethyl and two methyl substituents on the pyrrole ring, along with a methylamine functional group. Such compounds are of interest due to their potential biological activities and applications in pharmaceuticals .

Synthesis and Reactions

The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine typically involves several steps, often requiring careful control of conditions such as temperature and solvent choice to optimize yields. Techniques such as refluxing or using microwave irradiation may be employed to enhance reaction rates.

Reactions involving this compound often require specific conditions, such as acidic or basic media, to facilitate desired transformations. For example, electrophilic aromatic substitutions may require Lewis acids as catalysts.

Biological Activities and Applications

Pyrrole derivatives, including (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine, have been studied for their diverse biological properties. Research indicates that pyrrole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in drug development.

Availability and Use

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